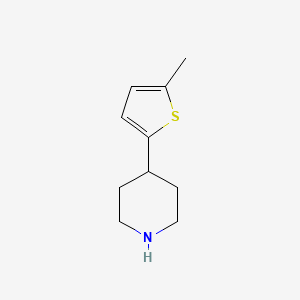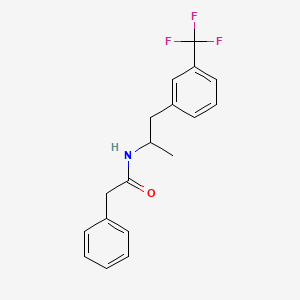
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a trifluoromethyl group attached to a phenethyl backbone, which is further connected to a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as alpha-methyl-m-trifluoromethylbenzene and phenylacetic acid.
Formation of Intermediate: The alpha-methyl-m-trifluoromethylbenzene is first converted to an intermediate compound through a series of reactions, which may include halogenation and subsequent substitution reactions.
Amidation Reaction: The intermediate is then reacted with phenylacetic acid or its derivatives under appropriate conditions to form the final amide product. This step often involves the use of coupling reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
N-(alpha-Methyl-m-trifluoromethylphenethyl)-2-phenylacetamide: can be compared with other amides that have similar structural features, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability
特性
CAS番号 |
21015-09-8 |
|---|---|
分子式 |
C18H18F3NO |
分子量 |
321.3 g/mol |
IUPAC名 |
2-phenyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C18H18F3NO/c1-13(22-17(23)12-14-6-3-2-4-7-14)10-15-8-5-9-16(11-15)18(19,20)21/h2-9,11,13H,10,12H2,1H3,(H,22,23) |
InChIキー |
UMRKULZQEPEFNS-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
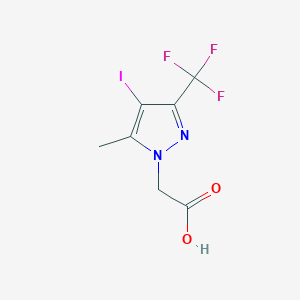
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)

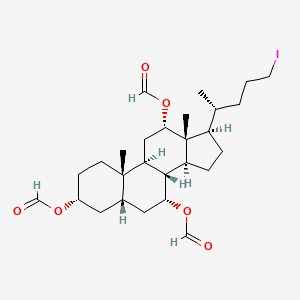
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
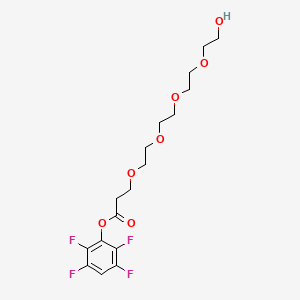
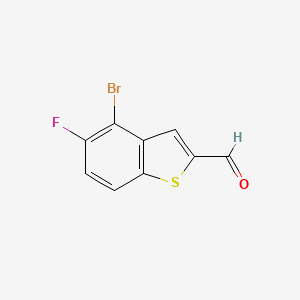
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

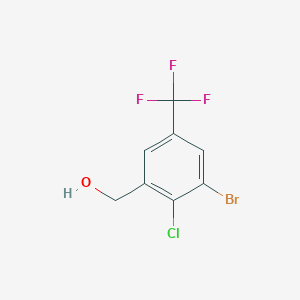
![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
